Benzenamine, N-chloro-4-methyl-

Description

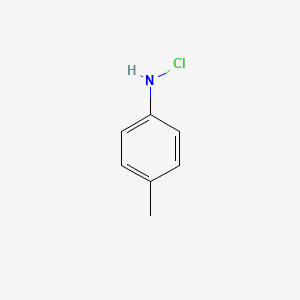

Its structure comprises a benzene ring substituted with a methyl group at the para position (-CH₃ at C4) and a chlorine atom directly attached to the amine group (-NHCl). This compound is structurally related to toluidines (methyl-substituted anilines) but distinguished by the reactive N-chloro moiety, which influences its chemical behavior and applications.

Properties

CAS No. |

57217-98-8 |

|---|---|

Molecular Formula |

C7H8ClN |

Molecular Weight |

141.60 g/mol |

IUPAC Name |

N-chloro-4-methylaniline |

InChI |

InChI=1S/C7H8ClN/c1-6-2-4-7(9-8)5-3-6/h2-5,9H,1H3 |

InChI Key |

LPEZIAPDJJLVHP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Nucleophilic Aromatic Substitution: One common method for synthesizing benzenamine, N-chloro-4-methyl- involves the nucleophilic aromatic substitution of 4-chloronitrobenzene with methylamine.

Reduction of Nitro Compounds: Another route involves the reduction of 4-chloro-2-nitrotoluene using hydrogen gas in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods: Industrial production of benzenamine, N-chloro-4-methyl- often involves large-scale nitration of chlorobenzene followed by reduction and methylation steps. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzenamine, N-chloro-4-methyl- can undergo oxidation reactions to form corresponding nitroso and nitro compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, hydrogen gas with palladium on carbon.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, bromine for halogenation.

Major Products:

Oxidation: 4-chloro-2-nitrobenzenamine.

Reduction: N-methyl-4-chloroaniline.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: Benzenamine, N-chloro-4-methyl- is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. It serves as a building block for more complex molecules in organic synthesis .

Biology and Medicine: In biological research, this compound is used to study the effects of substituted anilines on biological systems.

Industry: The compound is used in the production of agrochemicals, rubber chemicals, and other industrial chemicals. Its derivatives are used as stabilizers and antioxidants in various industrial applications .

Mechanism of Action

The mechanism of action of benzenamine, N-chloro-4-methyl- involves its interaction with nucleophiles and electrophiles due to the presence of the amino group and the chlorine atom. The amino group activates the aromatic ring towards electrophilic substitution, while the chlorine atom can participate in nucleophilic substitution reactions . The molecular targets and pathways involved depend on the specific reactions and applications of the compound .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₇H₈ClN

- Molecular Weight : 141.6 g/mol (calculated).

Structural Analogues and Positional Isomers

(a) 4-Chlorobenzenamine (4-Chloroaniline)

- Structure : Chlorine at C4, amine at C1.

- Molecular Formula : C₆H₆ClN

- CAS : 106-47-8 .

- Key Differences : Unlike N-chloro-4-methylbenzenamine, the chlorine is ring-substituted rather than on the amine. This reduces electrophilicity at the nitrogen but increases stability.

- Applications : Intermediate in dye and pesticide synthesis .

(b) 4-Methylbenzenamine (p-Toluidine)

- Structure : Methyl at C4, amine at C1.

- CAS : 106-49-0 .

- Key Differences : Lacks the N-chloro group, making it less reactive in oxidation or substitution reactions.

- Toxicity: Classified as hazardous due to carcinogenicity .

(c) Benzenamine, 4-Chloro-N-Methyl-N-Phenyl-

- Structure : N-methyl and N-phenyl substituents, chlorine at C4 .

- CAS: Not explicitly listed.

- Key Differences : Bulky N-substituents hinder reactivity compared to N-chloro derivatives. Used in palladium-catalyzed amination reactions .

Physicochemical Properties

Notes:

- N-Chloro derivatives exhibit higher reactivity due to the labile N-Cl bond, enabling participation in radical reactions or nucleophilic substitutions .

- Methyl groups enhance steric hindrance but improve lipid solubility compared to unsubstituted anilines.

Toxicity and Environmental Impact

- N-Chloro-4-Methylbenzenamine : Predicted to be toxic due to structural similarity to chloroanilines, which are associated with methemoglobinemia and hepatotoxicity .

- 4-Chloroaniline : Listed as hazardous under EPA regulations; persistent in aquatic environments .

- p-Toluidine: Recognized as a carcinogen (Category 2) under GHS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.